REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:11]3([C:15](=[O:16])NC(=O)[NH:12]3)[CH2:10][CH2:9][O:8][C:5]2=[CH:6][CH:7]=1.[OH2:18].O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>O>[NH2:12][C:11]1([C:15]([OH:16])=[O:18])[C:4]2[C:5](=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)[O:8][CH2:9][CH2:10]1 |f:1.2.3.4.5.6.7.8.9.10.11|
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Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=CC1)OCCC21NC(NC1=O)=O
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Name
|
|
Quantity
|
208.3 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
585 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
NH4CO3
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
After stirring 1.5 hours at 80° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux over 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 60° C.
|
Type
|
FILTRATION
|
Details
|
filtered over diatomaceous earth with 2×100 ml hot water
|
Type
|
WASH
|
Details
|
for wash
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
2-Propanol (600 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 70° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
precipitated solids
|
Type
|
ADDITION
|
Details
|
The hot solution was treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered over diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with hot 1:1 water
|
Type
|
ADDITION
|
Details
|
The resulting thick slurry was diluted with 200 ml additional 2-propanol
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
WAIT
|
Details
|
granulated for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |